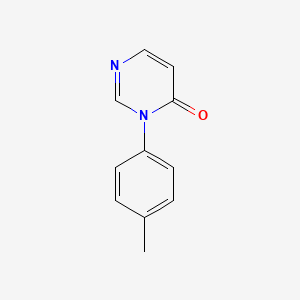

3-(4-Methylphenyl)pyrimidin-4(3H)-one

Description

Historical Context and Significance of Pyrimidinone Scaffolds in Chemical Sciences

The study of pyrimidines, the parent heterocycle of pyrimidinones (B12756618), dates back to 1818 with the isolation of alloxan (B1665706) from the oxidation of uric acid. growingscience.com Pyrimidine (B1678525) derivatives are of immense significance as they form the structural basis for essential biomolecules, including the nucleobases cytosine, thymine, and uracil (B121893) found in DNA and RNA. iomcworld.comjuniperpublishers.com This fundamental role in genetic material has cemented the pyrimidine scaffold as a "privileged scaffold" in medicinal chemistry. nih.govnih.gov

Over the decades, synthetic pyrimidine derivatives have been developed, exhibiting a vast array of biological activities. wisdomlib.orgmdpi.com Their applications span various therapeutic areas, including roles as anticancer, antimicrobial, anti-inflammatory, and antiviral agents. wisdomlib.orgjuniperpublishers.comorientjchem.org The versatility and synthetic accessibility of the pyrimidine core have made it a focal point for the development of new chemical entities. growingscience.commdpi.com The Biginelli reaction, first described in 1891, is a notable one-pot synthesis method that facilitates the creation of diverse pyrimidine-based compounds, highlighting the long-standing interest in this chemical class. mdpi.com

Structural Features and Core Heterocyclic System of 3-(4-Methylphenyl)pyrimidin-4(3H)-one

The molecular structure of this compound is characterized by a central pyrimidin-4(3H)-one ring. This core is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3, and a carbonyl group at position 4. cymitquimica.comsigmaaldrich.com

Key structural features include:

Pyrimidinone Core: A six-membered ring with nitrogen atoms at the 1 and 3 positions. The presence of the carbonyl group at position 4 defines it as a 4(3H)-pyrimidinone.

N-Aryl Substitution: An aryl group, specifically a 4-methylphenyl (also known as a p-tolyl) group, is attached to the nitrogen atom at position 3 (N3) of the pyrimidinone ring.

The attachment of the 4-methylphenyl group to the pyrimidinone scaffold introduces specific steric and electronic properties that can influence the molecule's chemical reactivity and interactions.

Academic Research Trajectories for N-Aryl Pyrimidinone Derivatives

Academic research into N-aryl pyrimidinone derivatives has been driven by the diverse pharmacological potential of the broader pyrimidine class. iomcworld.comresearchgate.net The introduction of an aryl substituent on the nitrogen atom of the pyrimidinone ring allows for systematic modifications to explore structure-activity relationships (SAR).

Research has demonstrated that these derivatives possess a wide spectrum of biological activities. nih.gov Current investigations are focused on their potential as:

Anticancer Agents: Many studies have explored pyrimidine derivatives for their ability to inhibit tumor proliferation. wisdomlib.orgnih.gov

Antimicrobial Agents: The pyrimidine scaffold is a key component in the search for new antibacterial and antifungal compounds to combat resistant strains. wisdomlib.orgresearchgate.net

Anti-inflammatory Agents: Certain derivatives have shown potent anti-inflammatory effects, in some cases superior to conventional drugs. wisdomlib.orgnih.gov

Enzyme Inhibitors: The structural features of N-aryl pyrimidinones make them suitable candidates for designing inhibitors of various enzymes, such as kinases, which are crucial targets in drug discovery. rsc.org

The main goal of this research is to synthesize novel derivatives and evaluate their biological activities, leading to the development of new therapeutic agents. juniperpublishers.comresearchgate.net

Data Tables

Table 1: Core Structural Information

| Feature | Description |

| Core Heterocycle | Pyrimidin-4(3H)-one |

| Key Substituent | 4-Methylphenyl group at N3 |

| Molecular Formula | C₁₁H₁₀N₂O |

| General Class | N-Aryl Pyrimidinone |

Table 2: Research Areas for Pyrimidinone Derivatives

| Research Area | Significance | Representative Activities |

| Medicinal Chemistry | Core scaffold in drug discovery. iomcworld.comresearchgate.net | Anticancer, Antimicrobial, Antiviral, Anti-inflammatory. wisdomlib.orgjuniperpublishers.comorientjchem.org |

| Organic Synthesis | Versatile building block for complex heterocycles. growingscience.com | Utilized in multicomponent reactions like the Biginelli reaction. mdpi.com |

| Materials Science | Potential applications in the development of functional materials. | Research is ongoing. |

Structure

3D Structure

Properties

CAS No. |

109853-42-1 |

|---|---|

Molecular Formula |

C11H10N2O |

Molecular Weight |

186.21 g/mol |

IUPAC Name |

3-(4-methylphenyl)pyrimidin-4-one |

InChI |

InChI=1S/C11H10N2O/c1-9-2-4-10(5-3-9)13-8-12-7-6-11(13)14/h2-8H,1H3 |

InChI Key |

AMEVYRXCAGJQQY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)N2C=NC=CC2=O |

Origin of Product |

United States |

Computational and Theoretical Studies on Pyrimidinone Derivatives

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, offering insights into molecular properties that are often difficult or impossible to measure experimentally. For pyrimidinone derivatives, these methods elucidate electronic characteristics, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, balancing accuracy with computational cost. It is widely used to study pyrimidine (B1678525) derivatives by calculating the electron density of a molecule to determine its properties. epstem.netresearchgate.net The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is commonly employed for organic molecules, including pyrimidinone scaffolds. epstem.netjchemrev.com

DFT is used to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles. researchgate.net Frequency calculations are then performed to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface. epstem.netresearchgate.net For a molecule like 3-(4-Methylphenyl)pyrimidin-4(3H)-one, DFT would be applied to understand how the 4-methylphenyl substituent influences the geometry and electronic structure of the pyrimidinone core.

HOMO-LUMO Orbital Analysis

Frontier Molecular Orbital (FMO) theory is crucial for describing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, govern the molecule's reactivity and its ability to interact with other species.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. A small energy gap suggests that a molecule is more reactive and easily polarizable, while a large gap indicates high stability and lower reactivity. For pyrimidinone derivatives, the distribution of HOMO and LUMO orbitals reveals the regions most susceptible to electrophilic and nucleophilic attack. In a typical analysis, the HOMO might be located on the electron-rich pyrimidinone ring, while the LUMO could be distributed across the entire molecule.

| Parameter | Description | Significance for Reactivity |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Represents the electron-donating ability of the molecule. Higher energy indicates a better electron donor. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Represents the electron-accepting ability of the molecule. Lower energy indicates a better electron acceptor. |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicates chemical reactivity and stability. A smaller gap implies higher reactivity and lower stability. |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structures of lone pairs, core orbitals, and bonds. This analysis is valuable for understanding charge distribution, hybridization, and intramolecular charge transfer (ICT) interactions.

NBO analysis quantifies the stabilization energy (E(2)) associated with donor-acceptor interactions, which represent hyperconjugative effects. These interactions occur when charge is transferred from a filled (donor) NBO to an empty (acceptor) NBO. Larger E(2) values indicate stronger interactions and greater stabilization of the molecule. For pyrimidinone derivatives, NBO analysis can reveal key interactions, such as those between the lone pairs of nitrogen or oxygen atoms and the antibonding orbitals of the ring system.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. researchgate.net The MEP surface is plotted over the molecule's electron density, using a color scale to represent different potential values.

Red regions indicate negative electrostatic potential (electron-rich), which are favorable sites for electrophilic attack.

Blue regions indicate positive electrostatic potential (electron-deficient), which are susceptible to nucleophilic attack.

Green regions represent neutral or near-zero potential.

For this compound, the MEP map would likely show a negative potential (red) around the carbonyl oxygen and the nitrogen atoms of the pyrimidinone ring, identifying them as sites for electrophilic interaction and hydrogen bonding. The hydrogen atoms would exhibit a positive potential (blue).

Fukui Function Analysis for Reactivity Prediction

Fukui functions are used within DFT to identify the most reactive sites in a molecule with greater precision than MEP alone. This analysis helps predict where a molecule will react as a nucleophile or an electrophile by examining the change in electron density when an electron is added or removed.

The condensed Fukui functions are calculated for each atom in the molecule to determine its susceptibility to different types of attack:

f+(r) : Predicts reactivity towards a nucleophilic attack (where an electron is accepted). A higher value indicates a more reactive site.

f-(r) : Predicts reactivity towards an electrophilic attack (where an electron is donated). A higher value points to a more reactive site.

f0(r) : Predicts reactivity towards a radical attack.

This analysis provides a quantitative measure of local reactivity, which is instrumental in understanding reaction mechanisms involving pyrimidinone derivatives.

Conformational Analysis and Intramolecular Interactions

Computational studies can identify the most stable conformer (the one with the lowest energy) and any energy barriers to rotation. Intramolecular interactions, such as weak hydrogen bonds or steric effects, play a significant role in stabilizing certain conformations. For instance, interactions between hydrogen atoms on the phenyl ring and atoms on the pyrimidinone ring can influence the preferred orientation. Understanding these conformational preferences is essential as they can dictate how the molecule interacts with biological targets.

Hydrogen Bonding Network Characterization

The pyrimidinone scaffold is structurally analogous to the nitrogenous bases found in DNA and RNA, predisposing it to form significant hydrogen bonds. nih.gov Computational studies on pyrimidinone derivatives consistently highlight the importance of hydrogen bonding in their crystal packing and molecular interactions. The primary interactions observed are strong N–H···O hydrogen bonds, which are crucial for forming stable dimeric structures and extended networks. nih.gov

In addition to the robust N–H···O bonds, weaker C–H···O and C–H···π interactions also play a significant role in the supramolecular assembly of these compounds. nih.govnih.gov For this compound, the pyrimidinone core provides the necessary hydrogen bond donors (N-H) and acceptors (C=O), while the 4-methylphenyl substituent can participate in C-H···π interactions. Theoretical analyses, such as the Quantum Theory of Atoms in Molecules (QTAIM), have been used to elucidate the nature of these bonds, revealing that N–H···O interactions are the most predominant and energetically significant, followed by C–H···O interactions. nih.gov The characterization of these hydrogen bonding networks is essential for understanding the compound's solid-state properties and its potential interactions within a biological binding site.

| Interaction Type | Description | Average Energy (kcal mol⁻¹) |

|---|---|---|

| N–H···O | Strong interaction between the pyrimidinone N-H group and a carbonyl oxygen. | -16.55 nih.gov |

| C–H···O | Weaker interaction involving a carbon-hydrogen bond and a carbonyl oxygen. | -6.48 nih.gov |

| C–H···π | Interaction between a C-H bond and the π-system of an aromatic ring. | Variable |

Steric and Electronic Effects of Substituents

The steric and electronic properties of substituents on the pyrimidinone ring system critically influence the molecule's reactivity, conformation, and biological activity. csu.edu.aumdpi.com In this compound, the key substituent is the 4-methylphenyl group attached to the N3 position.

Steric Effects: The 4-methylphenyl group introduces significant steric bulk. The dihedral angle between the pyrimidinone ring and the phenyl ring is a key conformational parameter. This orientation is influenced by the steric hindrance between the ortho-hydrogens of the phenyl ring and the pyrimidinone core. mdpi.com Computational methods like Density Functional Theory (DFT) and tools such as steric maps of buried volume (%VBur) are employed to quantify these effects and understand how they dictate molecular shape and potential interactions with biological macromolecules. mdpi.com The steric constraints imposed by the substituent can affect the accessibility of the pyrimidinone core and influence its binding orientation within a receptor pocket.

In Silico Modeling for Biological Interaction Prediction

In silico modeling has become an indispensable tool for predicting how small molecules like this compound might interact with biological targets, thereby guiding the synthesis and evaluation of new therapeutic agents.

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. uomustansiriyah.edu.iq For pyrimidinone derivatives, docking studies have been extensively used to explore their binding modes with various enzymes and receptors, such as kinases, cyclooxygenase (COX), and penicillin-binding proteins. uomustansiriyah.edu.iqresearchgate.netnih.gov

In a typical docking simulation for a pyrimidinone derivative, the compound is placed into the active site of a protein, and its conformational flexibility is explored to find the most stable binding pose, usually ranked by a scoring function that estimates the binding affinity. nih.gov These simulations often reveal that the pyrimidinone core acts as a key scaffold, forming crucial hydrogen bonds with backbone atoms of the protein's hinge region. nih.gov For this compound, the N-H and C=O groups would be expected to form hydrogen bonds, while the 4-methylphenyl group would likely occupy a hydrophobic pocket, engaging in van der Waals and π-stacking interactions. nih.gov

| Compound Class | Target Protein | Key Interacting Residues | Observed Interactions |

|---|---|---|---|

| Pyrido[3,4-d] pyrimidines | Monopolar spindle 1 (Mps1) Kinase | Gly605, Lys529, Val539, Cys604 | Hydrogen bonds, Hydrophobic interactions nih.gov |

| Pyrazolo[3,4-d]pyrimidin-4(5H)-ones | Epidermal Growth Factor Receptor (EGFR) | Not specified | High binding affinity predicted nih.gov |

| Pyrimidine Derivatives | Penicillin-binding protein (PBP2a) | Not specified | Good binding affinity predicted eurekaselect.com |

Ligand-Protein Interaction Profiling

Beyond simple docking scores, a detailed analysis of the specific interactions between the ligand and the protein is crucial for understanding the basis of molecular recognition. Ligand-protein interaction profiling tools, such as the Protein-Ligand Interaction Profiler (PLIP), are used to systematically identify and categorize all non-covalent contacts. nih.gov

These tools generate interaction fingerprints, which provide a detailed map of hydrogen bonds, hydrophobic contacts, π-stacking, π-cation interactions, salt bridges, and water bridges. nih.govnih.gov For a molecule like this compound, this profiling would likely highlight the pyrimidinone core as a central hydrogen-bonding unit. The 4-methylphenyl group's interactions within a hydrophobic cavity would also be detailed, specifying contacts with nonpolar amino acid residues. This detailed profiling allows for a comparative analysis between different derivatives and helps in identifying the key pharmacophoric features required for potent biological activity. nih.gov This information is invaluable for lead optimization, enabling chemists to design new analogs with improved binding affinity and selectivity.

Structure Activity Relationship Sar Studies and Molecular Design

Elucidation of Structural Determinants for Biological Activity

The biological activity of 3-(4-Methylphenyl)pyrimidin-4(3H)-one and its analogs is governed by several key structural features that dictate their interaction with biological targets. The pyrimidin-4-one core itself is a critical determinant, often acting as a bioisostere for other aromatic π systems and possessing the ability to engage in crucial hydrogen bonding interactions. nih.gov

Key pharmacophoric features generally include:

A Hydrogen Bond Acceptor: The carbonyl oxygen at the C-4 position is a primary hydrogen bond acceptor, often interacting with key amino acid residues (e.g., the hinge region of kinases) in the active site of target proteins.

An Aromatic Core: The pyrimidine (B1678525) ring provides a rigid scaffold for the precise spatial arrangement of various substituents.

Substituent Vectors: The N-3, C-2, and C-6 positions serve as key vectors for introducing substituents that can modulate the compound's activity, selectivity, and physicochemical properties. The N-3 position, occupied by the 4-methylphenyl group in the title compound, is crucial for establishing interactions in specific, often hydrophobic, regions of the binding pocket.

Impact of Substitutions at the Pyrimidine Ring System

Systematic modification of the 3-phenylpyrimidin-4(3H)-one scaffold has provided deep insights into the SAR of this class of compounds. The nature, size, and electronic properties of substituents at various positions on the pyrimidine ring can dramatically influence binding affinity and biological function.

The substituent at the N-3 position plays a pivotal role in orienting the molecule within the target's binding site and can form significant interactions that contribute to affinity. The 4-methylphenyl group is a common substituent in this class of molecules. Its influence can be broken down by its constituent properties:

Steric and Lipophilic Properties: The methyl group at the para-position adds lipophilicity and bulk. In many kinase inhibitors, this region of the molecule extends into a hydrophobic pocket. The size and shape of this substituent are critical; for instance, replacing a phenyl group with a smaller hydrophobic group like methyl or isopropyl can lead to a loss of activity if the hydrophobic interaction is essential for binding. acs.org Conversely, excessively bulky groups can introduce steric clashes, also reducing activity. acs.org

Electronic Effects: The methyl group is weakly electron-donating, which can subtly influence the electronic distribution of the entire molecule, potentially affecting bond strengths and interactions.

SAR studies on related scaffolds have shown that the nature of the para-substituent on the N-3 phenyl ring is a key modulator of activity. For example, in some series, introducing a chlorine atom at this position enhances activity due to favorable van der Waals interactions, while in other cases, hydrogen-bond donors or acceptors are preferred to interact with specific residues. acs.org The 4-methyl group represents a balance of modest size and increased lipophilicity that is often well-tolerated and can contribute favorably to binding affinity.

Table 1: General Effects of N-3 Phenyl Ring Substituents on Biological Activity This table is a generalized summary based on SAR trends in related heterocyclic inhibitors.

| Substituent Type at Para-Position | General Effect on Activity | Rationale |

|---|---|---|

| Small Alkyl (e.g., -CH₃) | Often favorable | Increases lipophilicity, fills small hydrophobic pockets without steric clash. |

| Halogens (e.g., -F, -Cl) | Variable; often favorable | Can increase binding through halogen bonds or van der Waals forces; acts as a bioisostere for hydrogen. acs.org |

| Methoxy (B1213986) (e.g., -OCH₃) | Variable | Can act as a hydrogen bond acceptor; potential for steric hindrance or unfavorable interactions. |

| Hydrogen (unsubstituted) | Baseline activity | Provides a reference point for evaluating the effects of other substituents. |

| Large/Bulky Groups | Often unfavorable | Can cause steric clashes within the binding site, preventing optimal orientation. acs.org |

Modifications at the carbon atoms of the pyrimidine ring are a common strategy to fine-tune biological activity and selectivity.

C-2 Position: This position is frequently modified in pyrimidine derivatives. Introducing small alkyl or aryl groups can enhance hydrophobic interactions. In many kinase inhibitors, substituents at the C-2 position can be directed towards the solvent-exposed region or other sub-pockets, providing an opportunity to improve selectivity or physicochemical properties.

C-4 Position: The C-4 position in this compound is defined by a carbonyl group (oxo). This feature is often critical for activity, typically serving as a key hydrogen bond acceptor that anchors the ligand into the active site of a protein, such as the hinge region of a kinase. nih.gov Replacing the oxo group with other functionalities, such as an amine, drastically alters the SAR and creates a different class of compounds (e.g., pyrimidin-4-amines).

C-6 Position: The C-6 position is often sensitive to substitution. SAR studies on closely related N-benzyl-2-phenylpyrimidin-4-amine scaffolds revealed that introducing a methyl group at the 5-position led to a twofold increase in potency. acs.org However, moving that same methyl group to the 6-position resulted in a threefold decrease in potency, suggesting that this position is sterically constrained and that bulky substituents are not well-tolerated. acs.org

Table 2: Observed SAR at C-5 and C-6 Positions in a Related Pyrimidine Scaffold Data adapted from studies on N-benzyl-2-phenylpyrimidin-4-amine derivatives. acs.org

| Compound Modification | Position of Methyl Group | Relative Potency |

|---|---|---|

| Parent Compound | None | 1x |

| Analog 1 | C-5 | ~2x Increase |

Conformational Flexibility and Rigidification in SAR

The three-dimensional conformation of a ligand is paramount for its interaction with a biological target. For this compound, a key conformational parameter is the dihedral angle between the plane of the pyrimidinone ring and the plane of the N-3 substituted 4-methylphenyl ring. Studies on analogous N-phenylamino-pyridine systems show that these molecules are typically non-planar. nih.gov

This conformational flexibility allows the molecule to adapt to the topology of the binding site. However, this flexibility comes at an entropic cost upon binding. Therefore, a common strategy in molecular design is rigidification—locking the molecule into its bioactive conformation. This can reduce the entropic penalty of binding and thus increase affinity.

Conversely, excessive rigidity can be detrimental. In the development of pyrido[1,2-a]pyrimidin-4-one based inhibitors, it was found that the rigidity of the core structure might hinder the formation of an optimal binding pose. nih.gov To overcome this, a flexible sulfur atom linker was inserted between the core and an aryl group, which enhanced the flexibility of the structure and led to improved inhibitory activity. nih.gov This demonstrates a critical balance: the molecule must possess sufficient flexibility to achieve an optimal binding conformation but be rigid enough to minimize the entropic penalty upon binding.

Ligand Efficiency and Optimization Strategies

In modern drug discovery, potency alone is not the sole indicator of a quality lead compound. Ligand efficiency (LE) metrics have become essential tools for guiding the optimization process, ensuring that gains in potency are achieved efficiently with respect to molecular properties like size and lipophilicity. tandfonline.comdundee.ac.uk These metrics help prioritize compounds that have a higher probability of becoming successful drugs. nih.gov

Several key metrics are used:

Ligand Efficiency (LE): This metric normalizes binding affinity (expressed as pIC₅₀ or pKᵢ) by the number of non-hydrogen atoms (heavy atom count, HAC). It provides a measure of the binding energy per atom. A higher LE value indicates a more efficient binder. wikipedia.org

Formula: LE = 1.4(−log IC₅₀) / HAC

Lipophilic Ligand Efficiency (LLE or LipE): This metric relates potency to lipophilicity (logP or logD). It is a measure of how effectively a compound achieves potency without becoming excessively greasy, which is often linked to poor solubility, high metabolic clearance, and off-target toxicity. nih.govacs.org

Formula: LLE = pIC₅₀ - logP

The goal during lead optimization is often to increase or maintain LLE while increasing potency. This strategy was successfully applied in the optimization of a furano-pyrimidine Aurora kinase inhibitor. nih.govacs.org An initial lead compound was potent in vitro but inactive in vivo. By rationally introducing solubilizing groups, researchers identified a new compound with improved potency and a significantly better LLE value (from 1.75 to 4.78), which ultimately proved to be active in an in vivo cancer model. nih.govacs.org This highlights how focusing on efficiency metrics can guide the modification of scaffolds like pyrimidinones (B12756618) to produce candidates with a more balanced and drug-like profile.

Table 3: Key Ligand Efficiency Metrics in Drug Discovery

| Metric | Formula | Description | Goal in Optimization |

|---|---|---|---|

| Ligand Efficiency (LE) | 1.4(−log IC₅₀) / HAC | Measures binding affinity per heavy atom. wikipedia.org | Maximize (typical target > 0.3) |

| Lipophilic Ligand Efficiency (LLE) | pIC₅₀ - logP | Relates potency to lipophilicity. nih.gov | Maximize (typical target > 5) |

| Binding Efficiency Index (BEI) | pIC₅₀ / (MW in kDa) | Relates potency to molecular weight. wikipedia.org | Maximize |

| Surface-Binding Efficiency Index (SEI) | pIC₅₀ / (PSA / 100) | Relates potency to polar surface area. wikipedia.org | Maximize |

Mechanistic Insights into Biological Interactions Non Clinical Focus

Interactions with Enzymatic Targets

The pyrimidine (B1678525) scaffold is a well-recognized pharmacophore, and derivatives of pyrimidin-4(3H)-one have been the subject of numerous studies to explore their potential as enzyme inhibitors.

Kinase Inhibition Mechanisms

While the broader class of pyrimidine derivatives has been extensively studied for kinase inhibition, specific mechanistic data for 3-(4-Methylphenyl)pyrimidin-4(3H)-one is not prominently available in the current body of scientific literature. Research on structurally related pyrimidine-based compounds suggests that they can act as ATP-competitive inhibitors, targeting the ATP-binding pocket of various kinases. However, without direct experimental evidence, the precise mechanism and inhibitory potency of this compound against specific kinases remain to be elucidated.

Phosphodiesterase Inhibition Pathways

Phosphodiesterases (PDEs) are a family of enzymes that regulate cellular signaling by hydrolyzing cyclic nucleotides. Pyrimidinone-containing compounds have been investigated as inhibitors of various PDE isoforms. For instance, novel pyrazolopyrimidone derivatives have been designed and synthesized as effective and metabolically stable inhibitors of PDE1. nih.gov While these studies highlight the potential of the pyrimidinone scaffold, specific research detailing the interaction and inhibition pathways of this compound with phosphodiesterases is not currently available.

Glycogen (B147801) Phosphorylase Modulation

Glycogen phosphorylase (GP) is a key enzyme in glucose homeostasis, and its inhibition is a therapeutic target. Studies on 1-(3-Deoxy-3-fluoro-beta-d-glucopyranosyl) pyrimidine derivatives have shown that they can act as inhibitors of glycogen phosphorylase b by binding to the catalytic site and stabilizing the inactive T state of the enzyme. nih.gov However, direct evidence and mechanistic studies on the modulation of glycogen phosphorylase by this compound have not been reported.

Xanthine (B1682287) Oxidase (XO) Inhibition

Xanthine oxidase is a critical enzyme in purine (B94841) metabolism, and its inhibitors are used to treat conditions like gout. The pyrimidine nucleus is a feature in some xanthine oxidase inhibitors. nih.gov A review of recent advances in XO inhibitors highlights various pyrimidine derivatives as a significant class of compounds. nih.gov Despite the interest in this scaffold, specific inhibitory activity and the mechanistic pathway for this compound against xanthine oxidase are not documented in the available literature.

Mitotic Kinesin (KSP) Inhibition

Mitotic kinesins, such as Eg5, are essential for cell division and are targets for anticancer drug development. Pyrazolopyrimidine derivatives have been reported as potent inhibitors of Eg5, preventing mitotic progression by interacting with allosteric sites on the enzyme. nih.gov Dihydropyrimidine-2-one derivatives have also been designed as monastrol (B14932) analogs to inhibit KSP. sums.ac.ir These findings suggest the potential of pyrimidine-based structures to inhibit mitotic kinesins; however, specific studies on the inhibitory mechanism of this compound against KSP are lacking.

Potential Modulators of Biochemical Pathways

Given the diverse biological activities reported for pyrimidine derivatives, it is plausible that this compound could modulate various biochemical pathways. The pyrimidine core is fundamental to nucleic acids and is a key structural motif in many biologically active compounds. juniperpublishers.comresearchgate.netwjarr.comnih.gov Derivatives have shown a wide spectrum of pharmacological activities, including anti-inflammatory and anticancer effects, often through the modulation of specific signaling pathways. nih.gov However, without direct experimental data for this compound, any discussion on its role as a modulator of biochemical pathways would be speculative. Further research is required to identify and characterize its specific cellular targets and downstream effects.

Modulation of Cyclic AMP Production

Currently, there is no available research specifically detailing the effects of this compound on the production or signaling pathways of cyclic adenosine (B11128) monophosphate (cAMP). The cAMP signaling cascade is a crucial intracellular second messenger system that mediates numerous physiological processes. While various heterocyclic compounds are known to modulate adenylyl cyclase or phosphodiesterase enzymes, thereby altering cAMP levels, the specific role of this compound in this context has not been documented.

Influence on Cellular Proliferation Mechanisms

The influence of this compound on cellular proliferation, including mechanisms such as the induction of apoptosis or the inhibition of cell growth, is not described in the current body of scientific literature. Studies on structurally related compounds, such as certain thieno[2,3-d]pyrimidin-4(3H)-one derivatives, have demonstrated anti-proliferative effects against various cancer cell lines. However, these findings cannot be directly extrapolated to this compound without specific experimental validation.

Interaction with Biological Macromolecules

Direct evidence of the interaction of this compound with biological macromolecules such as enzymes, receptors, or DNA is not available in published research. The pyrimidine scaffold is a common feature in many biologically active molecules that are known to target a wide array of proteins and nucleic acids. For instance, various pyrimidine derivatives have been developed as inhibitors of kinases and other enzymes. Nevertheless, the specific molecular targets of this compound have yet to be identified and characterized.

Ligand-Target Binding Kinetics and Thermodynamics

There is a lack of specific data concerning the ligand-target binding kinetics and thermodynamics for this compound. Understanding the kinetic parameters (such as association and dissociation rate constants) and thermodynamic properties (including enthalpy and entropy changes) of a compound's interaction with its biological target is fundamental to elucidating its mechanism of action and for the purposes of rational drug design. Without identified biological targets for this compound, such studies have not been performed or reported.

Further research is necessary to elucidate the specific biological and mechanistic properties of this compound.

Derivatization and Analogue Synthesis for Activity Enhancement

Design Principles for Pyrimidinone Libraries

The design of pyrimidinone libraries is often guided by the concept of "privileged scaffolds," which are molecular frameworks capable of binding to multiple biological targets. The pyrimidin-4(3H)-one core is considered one such scaffold due to its presence in numerous biologically active compounds. The design of libraries around the 3-(4-Methylphenyl)pyrimidin-4(3H)-one structure involves systematic modifications at various positions of the pyrimidine (B1678525) ring and the pendant 4-methylphenyl group to investigate the structure-activity relationships (SAR).

Key design principles include:

Substituent Variation: Introducing a diverse range of functional groups on the phenyl ring can modulate the compound's electronic and steric properties, influencing its binding affinity and selectivity for a target. For instance, the addition of electron-donating or electron-withdrawing groups can alter the molecule's pharmacokinetic profile. In a study on pyrido[2,3-d]pyrimidin-4(3H)-one derivatives, it was observed that the presence of an electron-donating methoxy (B1213986) group at the 4-position of a phenyl substituent was beneficial for anticancer activity. nih.gov

Positional Isomerism: Altering the position of substituents on the phenyl ring can provide critical insights into the spatial requirements of the binding pocket of a biological target.

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties can help in optimizing a compound's potency and reducing its toxicity. For example, a hydroxyl group might be replaced with an amino group to explore changes in hydrogen bonding capacity.

Conformational Constraint: Introducing rigid elements or ring structures can lock the molecule into a specific conformation, which may be more favorable for binding to a target.

A powerful approach in modern drug discovery for generating large libraries is DNA-encoded library technology (DELT). This method involves linking unique DNA tags to each small molecule, allowing for the rapid synthesis and screening of billions of compounds. The pyrimidine scaffold is an ideal candidate for DELT due to its modular nature, which facilitates the creation of diverse libraries with drug-like properties.

The following table illustrates the design of a hypothetical library based on the this compound scaffold, showcasing potential modifications and their intended purpose.

| Modification Position | Substituent (R) | Rationale |

| Phenyl Ring (positions 2', 3', 5', 6') | -F, -Cl, -Br | Explore halogen bonding interactions |

| Phenyl Ring (positions 2', 3', 5', 6') | -OCH₃, -OH, -NH₂ | Modulate electronic properties and hydrogen bonding |

| Phenyl Ring (positions 2', 3', 5', 6') | -CF₃, -CN | Introduce strong electron-withdrawing groups |

| Pyrimidine Ring (position 2) | Substituted amines | Investigate interactions with the hinge region of kinases |

| Pyrimidine Ring (position 5) | Alkyl, Aryl groups | Explore steric effects on binding |

| Pyrimidine Ring (position 6) | Halogens, Small alkyls | Fine-tune activity and selectivity |

This table is illustrative and based on general principles of medicinal chemistry.

Strategies for Scaffold Modification and Diversification

Scaffold modification and diversification are essential for exploring the chemical space around a lead compound and improving its pharmacological profile. For the this compound core, several strategies can be employed.

Cross-Coupling Reactions: Palladium- or copper-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, are powerful tools for introducing a wide variety of substituents at different positions of the pyrimidine and phenyl rings. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds, enabling significant structural diversification. For instance, these methods have been used to introduce N-alkyl, N-aryl, O-aryl, S-aryl, aryl, and arylethynyl substituents at the C4 position of related pyrido[2,3-d]pyrimidin-7(8H)-ones. nih.gov

Functional Group Interconversion: Standard organic transformations can be used to modify existing functional groups on the scaffold. For example, a nitro group can be reduced to an amine, which can then be further derivatized. An ester group can be hydrolyzed to a carboxylic acid, which can then be converted to an amide.

Ring System Modification: The pyrimidine ring itself can be modified or fused with other rings to create novel heterocyclic systems. For example, the synthesis of thieno[2,3-d]pyrimidines and pyrazolo[3,4-d]pyrimidines involves building upon a pyrimidine precursor to create more complex and rigid scaffolds. nih.gov

The table below presents examples of scaffold modifications on related pyrimidinone structures and their reported biological outcomes.

| Original Scaffold | Modification Strategy | Resulting Derivative | Observed Activity Enhancement | Reference |

| Pyrido[2,3-d]pyrimidin-4(3H)-one | Introduction of a 4-methoxyphenyl (B3050149) group | 3-(4-methoxyphenyl) derivative | Increased anticancer activity | nih.gov |

| 3-Phenyltetrahydrobenzo nih.govresearchgate.netthieno[2,3-d]pyrimidin-4(3H)-one | S-substitution with a 4-chlorobenzyl group | 2-((4-chlorobenzyl)thio) derivative | Potent inhibition of mutated B-RAF | nih.gov |

| Pyrazolo[4,3-d]pyrimidine | Introduction of various phenyl substituents at the 5-position | 1,3-dialkyl-5-phenylpyrazolo[4,3-d]pyrimidin-7-ones | Affinity for the adenosine (B11128) A1 receptor | nih.govresearchgate.net |

This table presents data from analogous pyrimidinone scaffolds to illustrate the principles of scaffold modification.

Synthesis of Hybrid Molecules Containing Pyrimidinone Scaffolds

Molecular hybridization is a strategy in drug design that involves combining two or more pharmacophores from different bioactive molecules into a single hybrid compound. The goal is to create a new molecule with improved affinity, selectivity, and/or a dual mode of action. The this compound scaffold can serve as a key component in the synthesis of such hybrid molecules.

The synthesis of these hybrids often involves multi-step reaction sequences. For example, a pyrimidine derivative with a reactive functional group, such as a halogen or an amine, can be coupled with another heterocyclic system.

A notable example is the synthesis of a hybrid compound containing both pyrazolo[3,4-d]pyrimidine and thieno[3,2-d]pyrimidine (B1254671) moieties. The synthesis started with 3-phenyl-1-(thieno[3,2-d]pyrimidin-4-yl)-1H-pyrazol-5-amine, which was then reacted with the Vilsmeier-Haack reagent followed by treatment with ammonium (B1175870) carbonate to yield the final hybrid molecule, 4-(3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine. mdpi.com This approach effectively combines two known biologically active scaffolds.

Another strategy involves linking the pyrimidine core to other scaffolds, such as quinolones, through various linkers. In one study, pyrimidine-quinolone hybrids were designed as potential lactate (B86563) dehydrogenase A (hLDHA) inhibitors. mdpi.com The synthesis was achieved through a microwave-assisted aromatic nucleophilic substitution reaction. mdpi.com

The following table summarizes examples of hybrid molecules synthesized from pyrimidine-based precursors.

| Pyrimidine-Based Precursor | Coupled Pharmacophore | Resulting Hybrid Molecule | Potential Application | Reference |

| 3-Phenyl-1-(thieno[3,2-d]pyrimidin-4-yl)-1H-pyrazol-5-amine | Pyrimidine | 4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine | Anti-inflammatory, Anticancer | mdpi.com |

| 4-Aryl-2-chloropyrimidine | Quinolone | Pyrimidine-quinolone hybrids | hLDHA inhibitors for cancer therapy | mdpi.com |

| Pyrazolo[3,4-d]pyrimidine | Dasatinib (approved TKI) | Pyrazolo[3,4-d]pyrimidine-dasatinib hybrid | Src inhibitors for hepatocellular carcinoma | nih.gov |

This table provides examples of hybrid molecules based on related pyrimidine scaffolds to demonstrate the principles of molecular hybridization.

Future Research Directions and Translational Perspectives

Exploration of Novel Synthetic Routes

The future development of 3-(4-Methylphenyl)pyrimidin-4(3H)-one and its analogs hinges on the availability of efficient and versatile synthetic methodologies. While classical condensation reactions are foundational, future research should focus on modern synthetic strategies that offer improved yields, reduced reaction times, and greater molecular diversity.

Key areas for exploration include:

Multicomponent Reactions (MCRs): One-pot synthesis protocols can significantly enhance efficiency by combining multiple starting materials in a single step to form complex products. nih.gov Adapting MCRs for the synthesis of a library of 3-arylpyrimidin-4(3H)-one derivatives would be a significant step forward.

Microwave-Assisted Synthesis: This technique has been shown to accelerate reaction rates and improve yields for various heterocyclic compounds. Applying microwave irradiation could optimize the synthesis of the pyrimidinone core.

Solid-Phase Synthesis: The development of a solid-phase synthesis route would facilitate the rapid generation of a diverse library of analogs. benthamdirect.com This approach involves attaching the pyrimidine (B1678525) scaffold to a solid support, allowing for sequential chemical modifications and easy purification, which is ideal for creating libraries for screening purposes. benthamdirect.com

Catalysis: Investigating novel catalysts, such as palladium complexes used in cross-coupling reactions, could open new avenues for functionalizing the pyrimidinone scaffold at various positions, creating derivatives with unique properties. nih.gov

Table 1: Potential Novel Synthetic Strategies

| Synthetic Route | Potential Advantages | Relevance to this compound |

|---|---|---|

| Multicomponent Reactions | Increased efficiency, atom economy, reduced waste. | Rapid synthesis of a diverse range of 3-arylpyrimidin-4(3H)-one analogs. |

| Microwave-Assisted Synthesis | Accelerated reaction times, improved yields, enhanced purity. | Optimization of core scaffold synthesis and subsequent modifications. |

| Solid-Phase Synthesis | Amenable to automation, high-throughput library generation, simplified purification. benthamdirect.com | Creation of large, diverse libraries for screening against biological targets. benthamdirect.com |

| Modern Catalysis | Novel functionalization, regioselectivity, milder reaction conditions. | Introduction of diverse substituents to explore structure-activity relationships (SAR). |

Advanced Computational Drug Design Applications

Computational methods are indispensable tools in modern drug discovery, capable of accelerating the design and optimization of lead compounds. nih.gov For this compound, a systematic in-silico investigation could unlock its therapeutic potential and guide the synthesis of more potent and selective derivatives.

Future computational studies should include:

Molecular Docking: To predict the binding affinity and interaction patterns of this compound with various known biological targets, such as protein kinases, which are common targets for pyrimidine-based drugs. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR): Developing 3D-QSAR models can help elucidate the relationship between the chemical structure of pyrimidinone analogs and their biological activity, guiding the design of new compounds with enhanced potency. jchemrev.com

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the stability of the ligand-protein complex over time, providing insights into the dynamic nature of the binding interactions. nih.gov

ADME/Tox Prediction: In-silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties is crucial in the early stages to identify candidates with favorable drug-like profiles and minimize late-stage failures. nih.gov

Table 2: Computational Approaches for Drug Design

| Computational Method | Application | Objective for this compound |

|---|---|---|

| Molecular Docking | Predicts binding modes and affinities of a ligand to a protein target. nih.gov | Identify potential biological targets and understand key binding interactions. |

| 3D-QSAR | Correlates 3D structural features of molecules with their biological activity. jchemrev.com | Guide the rational design of more potent analogs by identifying key structural features. |

| Molecular Dynamics | Simulates the movement of atoms and molecules over time. nih.gov | Assess the stability of predicted ligand-receptor complexes. |

| ADME/Tox Prediction | Predicts pharmacokinetic and toxicity profiles of compounds. nih.gov | Prioritize analogs with better drug-like properties for synthesis and testing. |

Investigation of Undiscovered Biological Targets

The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets. acs.org While many pyrimidine derivatives have been explored as kinase inhibitors for cancer therapy, the full biological activity spectrum of this compound is likely much broader. nih.govmdpi.com

Future research should aim to uncover novel therapeutic applications by screening the compound against a diverse array of targets, including:

Protein Kinases: Beyond well-known targets like EGFR and VEGFR, screening against a comprehensive panel of kinases could reveal novel inhibitory activities relevant to various diseases. nih.gov

G-Protein Coupled Receptors (GPCRs): These receptors are involved in a vast number of physiological processes and represent a major class of drug targets.

Ion Channels: Modulators of ion channels are important for treating cardiovascular, neurological, and metabolic disorders.

Enzymes: Screening against other enzyme families, such as proteases or metabolic enzymes, could identify unexpected activities. For example, related pyridopyrimidine structures have shown activity against biotin (B1667282) carboxylase. nih.gov

Table 3: Potential Biological Target Classes for Screening

| Target Class | Therapeutic Relevance | Examples of Related Pyrimidine Activity |

|---|---|---|

| Protein Kinases | Cancer, inflammation, autoimmune diseases. | Many pyrimidine derivatives are potent kinase inhibitors (e.g., against EGFR, mTOR, PI3K). nih.gov |

| GPCRs | Pain, metabolic disorders, neurological diseases. | A key area for discovering novel therapeutic uses. |

| Ion Channels | Cardiovascular diseases, epilepsy, pain. | An underexplored area for this specific scaffold. |

| Other Enzymes | Infectious diseases, metabolic disorders. | Pyridopyrimidines have shown activity against targets like biotin carboxylase and p38 MAP kinase. nih.gov |

Integration with High-Throughput Screening Methodologies

To efficiently explore the biological potential of this compound, its integration into high-throughput screening (HTS) campaigns is essential. HTS allows for the rapid testing of thousands of compounds against a specific biological target. pnas.org

Future strategies should involve:

Library Synthesis: Using the this compound as a core scaffold, a focused chemical library of derivatives should be synthesized. This can be achieved using the advanced synthetic routes discussed previously, such as solid-phase synthesis. benthamdirect.com

Quantitative HTS (qHTS): Unlike traditional HTS which tests at a single concentration, qHTS generates concentration-response curves for all compounds in a library. pnas.org This provides richer data, reduces false positives and negatives, and allows for the immediate identification of structure-activity relationships. pnas.org

DNA-Encoded Library Technology (DELT): This technology involves synthesizing vast libraries of compounds, each tagged with a unique DNA barcode. acs.orgnih.gov Screening a pyrimidine-focused DNA-encoded library could rapidly identify high-affinity binders for a wide range of protein targets. nih.gov

Table 4: High-Throughput Screening Strategies

| Screening Method | Description | Application for this compound |

|---|---|---|

| Focused Library Screening | HTS of a chemically related set of compounds against specific targets. | Rapidly evaluate SAR for a library of derivatives against kinases, GPCRs, etc. |

| Quantitative HTS (qHTS) | Generates dose-response curves for all compounds in a primary screen. pnas.org | Provides detailed pharmacological profiling of the derivative library, improving hit quality. pnas.org |

| DNA-Encoded Library Technology (DELT) | Screens massive libraries where each molecule is linked to a DNA tag. nih.gov | Enables efficient and cost-effective screening against numerous targets to identify novel binders. nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.